molecular formula C18H15ClN2OS B2796131 N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide CAS No. 303791-97-1

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide

Cat. No.: B2796131
CAS No.: 303791-97-1
M. Wt: 342.84
InChI Key: FYJUVJAKHKGNAQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . Thiazole rings are important in the world of chemistry and are found in many drugs and biologically active agents . The compound also contains chlorophenyl and phenylacetamide groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the chlorophenyl group. Thiazole rings are known to undergo a variety of reactions, including donor-acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Anticancer Potential

Research has identified derivatives of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide as potential anticancer agents. Specifically, studies have synthesized and evaluated various derivatives for their effectiveness against cancer cell lines. For instance, a study synthesized 5-methyl-4-phenyl thiazole derivatives and tested their anticancer activity. One compound demonstrated high selectivity and significant apoptosis induction in A549 human lung adenocarcinoma cells, though not as effectively as cisplatin (A. Evren et al., 2019). Another research avenue explored the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, indicating their utility in creating compounds with potential biological activities (B. Janardhan et al., 2014).

Antimicrobial Activity

Compounds derived from this compound have also been investigated for their antimicrobial properties. One study focused on synthesizing novel thiazolidinone and acetidinone derivatives to assess their antimicrobial effectiveness. These compounds displayed promising activity against various microorganisms, supporting their potential as antimicrobial agents (B. Mistry et al., 2009).

Antioxidant Properties

Investigations into the antioxidant capabilities of derivatives have also been conducted. A study synthesized 5-arylazo-2-chloroacetamido thiazole derivatives and evaluated their antioxidant efficacy through molecular docking and in vitro assays. The results highlighted some derivatives as having potent antioxidant activities, suggesting their potential therapeutic applications (A. Hossan, 2020).

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-16-9-5-4-8-14(16)11-15-12-20-18(23-15)21-17(22)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJUVJAKHKGNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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